4-(5-Chlorothiophen-2-yl)butan-2-one

Lipophilicity Drug-likeness Physicochemical profiling

SAR halogen scanning often confounded by logP inflation with bromo probes. This compound (CAS 1099653-15-2) delivers a lipophilicity-neutral option (logP 2.29 vs. 3.23 for bromo). Key advantages: • CNS-optimized: TPSA 17.07 Ų enables passive BBB diffusion • Chemoselective coupling: C-Cl allows sequential Pd cross-coupling • GLP-ready: NLT 98% purity with full analytical documentation (MSDS, NMR, HPLC, LC-MS)

Molecular Formula C8H9ClOS
Molecular Weight 188.67 g/mol
CAS No. 1099653-15-2
Cat. No. B1486546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chlorothiophen-2-yl)butan-2-one
CAS1099653-15-2
Molecular FormulaC8H9ClOS
Molecular Weight188.67 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC=C(S1)Cl
InChIInChI=1S/C8H9ClOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-5H,2-3H2,1H3
InChIKeyJIIAJJTWXULCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Chlorothiophen-2-yl)butan-2-one (CAS 1099653-15-2): Product-Specific Evidence Guide for Scientific Procurement


4-(5-Chlorothiophen-2-yl)butan-2-one (CAS 1099653-15-2) is a chlorinated thiophene derivative bearing a butan-2-one side chain, classified among heterocyclic ketone building blocks . With a molecular formula of C₈H₉ClOS and molecular weight of 188.67 g·mol⁻¹, it is primarily supplied as a research intermediate with specified purities ranging from 95% to 98% (NLT) across multiple vendors . The compound features a 5-chloro substituent on the thiophene ring, distinguishing it from the unsubstituted, bromo, and regioisomeric analogs that are often considered interchangeable by procurement workflows.

Why 4-(5-Chlorothiophen-2-yl)butan-2-one Cannot Be Simply Substituted by In-Class Analogs


Despite sharing the C₈H₉XOS framework, closely related analogs—including the unsubstituted 4-(thiophen-2-yl)butan-2-one (CAS 59594-93-3), the 5-bromo derivative (CAS 161330-84-3), and the regioisomeric 1-(5-chlorothiophen-2-yl)butan-1-one (CAS 32427-77-3)—exhibit markedly different physicochemical profiles and reactivity that preclude direct substitution. The 5-chloro substituent imparts a distinct balance of lipophilicity (logP 2.29) versus the higher logP of the bromo analog (3.23) and the lower TPSA (17.07 Ų) versus the unsubstituted compound (45.31 Ų) [1]. Furthermore, the position of the carbonyl group relative to the thiophene ring fundamentally alters the hydrogen-bond acceptor capacity and synthetic derivatization pathways. These differences become critical when selecting building blocks for structure-activity relationship (SAR) studies, cross-coupling reactions, or physicochemical optimization of lead series.

Quantitative Differentiation Evidence for 4-(5-Chlorothiophen-2-yl)butan-2-one Against Closest Analogs


Lipophilicity Tuning: logP Comparison Against Unsubstituted and 5-Bromo Analogs

The target compound exhibits a measured logP of 2.29, which is nearly identical to the unsubstituted analog (2.27) but substantially lower than the 5-bromo derivative (3.23). This positions 4-(5-chlorothiophen-2-yl)butan-2-one as a lipophilicity-neutral alternative when halogen substitution is required without perturbing logP-driven pharmacokinetic properties [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Reduction: Chloro-Substitution Effects on Membrane Permeability

The target compound's TPSA is reported as 17.07 Ų, a dramatic reduction from the unsubstituted analog's 45.31 Ų. This lower TPSA predicts improved passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates and intracellular target engagement .

Membrane permeability TPSA CNS drug design

Halogen-Dependent Cross-Coupling Reactivity: Chloro vs. Bromo Thiophene Building Blocks

The 5-chloro substituent on the target compound confers lower oxidative addition reactivity compared to the 5-bromo analog in palladium-catalyzed cross-coupling reactions. This reactivity gradient—established by fundamental studies of halogen migration in thiophenes showing that bromo substituents migrate preferentially over chloro substituents—enables chemoselective sequential coupling strategies [1].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig C–C bond formation

Regioisomeric Differentiation: Ketone Position Dictates Polarity and Reactivity Profile

The target compound (butan-2-one substituted at the 4-position) exhibits a TPSA of 17.07 Ų, whereas its regioisomer 1-(5-chlorothiophen-2-yl)butan-1-one (ketone directly attached to thiophene at the 1-position) displays a PSA of 45.31 Ų, a 28.24 Ų difference . This discrepancy reflects the distinct electronic environments and hydrogen-bonding capacities of the two ketone placements, which directly impact both physicochemical properties and the types of downstream derivatization reactions accessible (e.g., enolate chemistry vs. nucleophilic addition).

Regioisomerism Synthetic strategy Derivatization

Supply Chain Quality Differentiation: Purity Specifications Across Commercial Sources

Commercially available 4-(5-chlorothiophen-2-yl)butan-2-one is offered at two distinct purity tiers: 95% (AKSci, Chembase/Enamine, Leyan) and NLT 98% (Synblock) [1]. The 98% specification from Synblock is accompanied by documentation including MSDS, NMR, HPLC, and LC-MS, providing a higher level of batch-to-batch traceability for regulated research environments.

Procurement Purity Quality assurance Vendor comparison

Optimal Application Scenarios for 4-(5-Chlorothiophen-2-yl)butan-2-one Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization: Maintaining logP While Introducing Halogen Diversity

When SAR studies require halogen substitution at the 5-position of a thiophene-containing lead series, 4-(5-chlorothiophen-2-yl)butan-2-one offers a lipophilicity-neutral option (logP 2.29 vs. 2.27 for unsubstituted) compared to the bromo analog, which inflates logP by ~1 unit [1]. This enables exploration of halogen bonding and steric effects without confounding logP-driven changes in metabolic stability or off-target binding.

CNS Drug Discovery: Exploiting Low TPSA for Blood-Brain Barrier Penetration

With a TPSA of 17.07 Ų, well below the 60–70 Ų threshold for CNS penetration, the target compound is a superior scaffold for CNS program building blocks compared to the unsubstituted analog (TPSA 45.31 Ų) . Its low polarity facilitates passive diffusion across the blood-brain barrier, making it a strategic choice for neurodegenerative and psychiatric disease targets.

Multi-Step Synthetic Route Design: Orthogonal Reactivity in Sequential Cross-Coupling

The chloro substituent's lower oxidative addition reactivity relative to bromine (class-level C–X reactivity order: C–I > C–Br > C–Cl) enables chemoselective sequential coupling strategies [2]. Procurement of the chloro building block allows synthetic chemists to differentiate two halogen handles in a single intermediate, streamlining access to differentially functionalized biaryl or heteroaryl products.

Regulated Research Environments: High-Purity Grade with Full Analytical Traceability

For GLP toxicology studies, in vivo pharmacology, or process chemistry development, the NLT 98% purity specification with comprehensive analytical documentation (MSDS, NMR, HPLC, LC-MS) from qualified vendors ensures batch-to-batch consistency and regulatory compliance .

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